![molecular formula C23H24N2O B13422850 [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is a complex organic compound with the molecular formula C23H24N2O and a molecular weight of 344.45 g/mol . This compound is known for its unique structure, which includes both dimethylamino and phenylmethylamino groups attached to a methanone core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.
Major Products Formed
Oxidation: N-oxides of the dimethylamino and phenylmethylamino groups.
Reduction: Secondary alcohols derived from the methanone group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino and phenylmethylamino groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Similar structure but lacks the dimethylamino and phenylmethylamino groups.
Michler’s Ketone: Contains two dimethylamino groups but differs in the overall structure.
4,4’-Bis(dimethylamino)benzophenone: Similar to Michler’s ketone but with a different substitution pattern.
Uniqueness
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is unique due to its combination of dimethylamino and phenylmethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C23H24N2O |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[4-[benzyl(methyl)amino]phenyl]-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C23H24N2O/c1-24(2)21-13-9-19(10-14-21)23(26)20-11-15-22(16-12-20)25(3)17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3 |
Clé InChI |
KTQHDYYZMKBPED-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



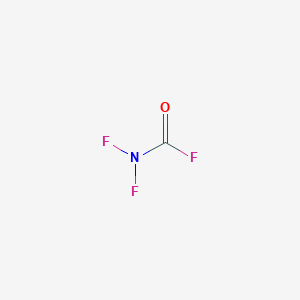
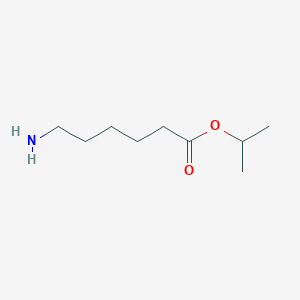
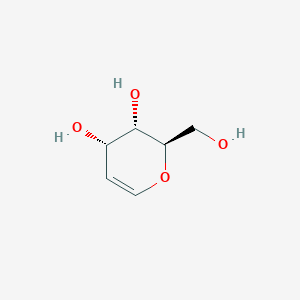

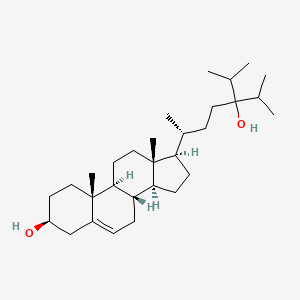
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
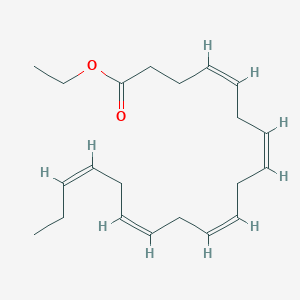
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
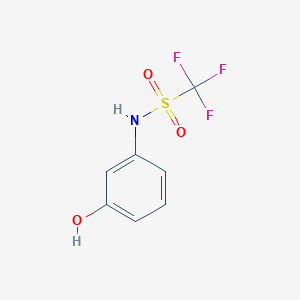
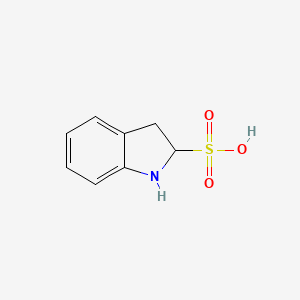
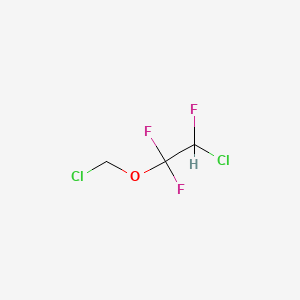
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
